molecular formula C9H14O4 B12658059 3-Methylbutyl hydrogen 2-butenedioate CAS No. 93858-95-8

3-Methylbutyl hydrogen 2-butenedioate

Cat. No.: B12658059
CAS No.: 93858-95-8
M. Wt: 186.20 g/mol
InChI Key: BLXAXLZLJUWIGB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutyl hydrogen 2-butenedioate, also known as 2-Butenedioic acid 1-(3-methylbutyl) ester, is an organic compound with the molecular formula C9H14O4. This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl hydrogen 2-butenedioate typically involves the esterification reaction between 3-methylbutanol and maleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Maleic acid+3-MethylbutanolH2SO43-Methylbutyl hydrogen 2-butenedioate+Water\text{Maleic acid} + \text{3-Methylbutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Maleic acid+3-MethylbutanolH2​SO4​​3-Methylbutyl hydrogen 2-butenedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl hydrogen 2-butenedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

3-Methylbutyl hydrogen 2-butenedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 3-Methylbutyl hydrogen 2-butenedioate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutyl acetate: Similar ester structure but with an acetate group.

    3-Methylbutyl propionate: Similar ester structure but with a propionate group.

    3-Methylbutyl butyrate: Similar ester structure but with a butyrate group.

Uniqueness

3-Methylbutyl hydrogen 2-butenedioate is unique due to its specific ester group derived from maleic acid, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

93858-95-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(E)-4-(3-methylbutoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H14O4/c1-7(2)5-6-13-9(12)4-3-8(10)11/h3-4,7H,5-6H2,1-2H3,(H,10,11)/b4-3+

InChI Key

BLXAXLZLJUWIGB-ONEGZZNKSA-N

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)CCOC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.